molecular formula C8H11N3O B2975232 4-(2-Methylpyrazol-3-yl)pyrrolidin-2-one CAS No. 1599076-69-3

4-(2-Methylpyrazol-3-yl)pyrrolidin-2-one

Cat. No. B2975232
CAS RN: 1599076-69-3
M. Wt: 165.196
InChI Key: NPGBHBWPQSTJTF-UHFFFAOYSA-N
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Description

The compound “4-(2-Methylpyrazol-3-yl)pyrrolidin-2-one” is a derivative of pyrrolidin-2-one . Pyrrolidin-2-one, also known as 2-pyrrolidinone or butyrolactam, is an organic compound consisting of a 5-membered lactam, making it the simplest γ-lactam . It is a colorless liquid that is miscible with water and most common organic solvents . Pyrrolidin-2-one and its derivatives have a variety of industrial uses .


Synthesis Analysis

The synthesis of pyrrolidin-2-one derivatives involves the use of the five-membered pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of pyrrolidin-2-one derivatives is characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidin-2-one derivatives are influenced by the steric factors on biological activity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidin-2-one derivatives are influenced by the pyrrolidine ring and its derivatives . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Coordination Chemistry

Compounds structurally related to 4-(2-Methylpyrazol-3-yl)pyrrolidin-2-one have been utilized as versatile ligands in coordination chemistry. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine serve as ligands, showing promising applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Drug Discovery and Biological Sensing

Novel PDE9A inhibitors, like 6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, have been identified for their potential in treating cognitive disorders. These inhibitors exhibit procognitive activity in rodent models and synaptic stabilization, indicating their utility in exploring disease states associated with cognitive impairment (Verhoest et al., 2012).

Organic Electronics

The development of new electron acceptor building blocks, such as 3,6-di(pyridin-2-yl)pyrrolo[3,4-c ]pyrrole-1,4(2H ,5H)-dione (DBPy), has led to the creation of polymers with strong self-assembly capabilities. These materials form highly crystalline and oriented thin films, achieving record high electron mobility, which is crucial for improving the performance of organic thin-film transistors (Sun et al., 2014).

Anticancer and Antibacterial Research

Microwave-assisted synthesis techniques have been developed for producing polysubstituted 4H-pyran derivatives with significant anticancer activity. This method emphasizes operational simplicity and environmental friendliness, highlighting the potential of these compounds in medical applications (Hadiyal et al., 2020).

Catalytic and Synthetic Applications

Innovative catalytic methods have been explored for the methylation of pyridines, offering a novel approach to modifying aromatic compounds. This research demonstrates the potential of using feedstock chemicals like methanol and formaldehyde for direct aromatic methylation, indicating a significant advance in synthetic chemistry (Grozavu et al., 2020).

Future Directions

The future directions in the research and development of pyrrolidin-2-one derivatives involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by efficiently exploring the pharmacophore space due to sp3-hybridization, and by modifying the spatial orientation of substituents .

properties

IUPAC Name

4-(2-methylpyrazol-3-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11-7(2-3-10-11)6-4-8(12)9-5-6/h2-3,6H,4-5H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGBHBWPQSTJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1599076-69-3
Record name 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one
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